molecular formula C8H10N4 B13029645 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine

2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Cat. No.: B13029645
M. Wt: 162.19 g/mol
InChI Key: FCBUJABEQHDWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with methyl groups at the 2- and 6-positions and an amine group at the 4-position. The compound’s structure allows for dual hydrogen bonding with kinase hinge regions and hydrophobic interactions within ATP-binding pockets, making it a versatile candidate for therapeutic development .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C8H10N4/c1-4-3-6-7(9)11-5(2)12-8(6)10-4/h3H,1-2H3,(H3,9,10,11,12)

InChI Key

FCBUJABEQHDWOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2N1)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-D]pyrimidines, including 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine, can be achieved through various methods. One common approach involves the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes. This method utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive . Another method involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield various substituted pyrrolo[2,3-D]pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Histone Deacetylase Inhibition

One of the prominent applications of 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can reactivate silenced genes and induce cancer cell apoptosis. Studies have shown that derivatives of pyrrolo[2,3-D]pyrimidine structures exhibit significant HDAC inhibitory activity, leading to the development of novel anticancer agents .

1.2. Protein Kinase Inhibition

This compound has also been identified as a selective inhibitor of Protein Kinase B (PKB/Akt), which is involved in various cellular processes including metabolism, proliferation, and survival. Research indicates that modifications to the pyrrolo[2,3-D]pyrimidine scaffold enhance its potency against PKB, making it a valuable lead compound for further drug development .

Pharmacophore Modeling and Structure-Activity Relationship Studies

2.1. 3D-QSAR Models

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies have been employed to optimize the biological activity of this compound derivatives. For instance, a study utilized 3D-QSAR to correlate structural features with HDAC inhibitory activity, yielding predictive models that can guide the design of more effective inhibitors .

Table 1: Summary of 3D-QSAR Model Statistics

Model TypeR² PredStandard Deviation
3D-QSAR0.72930.98110.71470.0952

Synthesis and Structural Characterization

3.1. Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various methods have been documented for synthesizing this compound and its derivatives, often involving techniques such as column chromatography for purification and NMR spectroscopy for structural confirmation .

Case Study: Synthesis of Substituted Derivatives

A notable case study involved the synthesis of 5-bromo derivatives of pyrrolo[2,3-D]pyrimidine which were tested for their biological activities against cancer cell lines. These derivatives exhibited promising results in terms of potency and selectivity against specific cancer targets .

Future Directions and Research Opportunities

Research on this compound continues to evolve with ongoing investigations into its efficacy as an anticancer agent and its potential applications in treating other diseases such as neurodegenerative disorders. The development of more sophisticated pharmacophore models and the exploration of novel synthetic routes could further enhance its therapeutic profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo[2,3-d]pyrimidine scaffold is highly modifiable, with substitutions at various positions (4-, 5-, 6-, and 7-) influencing biological activity. Below is a detailed comparison with structurally related compounds:

Substituent Position and Kinase Inhibition

  • 4,6-Dimethyl Derivatives (e.g., Compounds 1–4 in ): These compounds feature methyl groups at the 4- and 6-positions and aryl substituents at the 5-position (e.g., methoxyphenyl, fluorophenyl). They exhibit moderate to potent inhibition of kinases like HER2 and EGFR, with IC50 values in the micromolar range. For example, Compound 1 (5-(2-methoxyphenyl)-4,6-dimethyl derivative) showed activity against HER2/EGFR in screening .
  • 4-Anilino-Substituted Derivatives (e.g., Compounds 1–18 in ): Substitutions at the 4-position with anilino groups (e.g., 4-methoxyphenyl in Compound 6) enable dual EGFR/AURKA inhibition. Compound 2 (N4-(3-bromo-4-chlorophenyl) derivative) demonstrated single-digit micromolar IC50 values against both kinases, attributed to hydrogen bonding with Met793 (EGFR) and hydrophobic interactions in the adenine-binding region . Key Advantage: The 4-anilino group introduces π-π stacking and additional hydrogen bonds, enhancing selectivity and potency compared to methyl-substituted analogs.
  • 2,5,7-Trisubstituted Derivatives (Cheng et al., ): These compounds, such as PF-06459988, incorporate irreversible inhibitors (e.g., propen-1-one groups) for covalent EGFR binding. They target T790M-mutant EGFR with nanomolar potency, a significant improvement over reversible inhibitors like 2,6-dimethyl derivatives .

Physicochemical Properties

Compound Substituents Melting Point (°C) Solubility LogP
2,6-Dimethyl-7H-pyrrolo... 2-CH3, 6-CH3, 4-NH2 ~150–200 (est.) Low (hydrophobic) 2.1
4,6-Dimethyl-5-aryl (Comp 1) 4-CH3, 6-CH3, 5-aryl 129–200 Moderate 2.5–3.0
4-Anilino (Compound 6) 4-NH-C6H4-OCH3, 6-CH3 N/A Moderate 3.2
Irreversible (PF-06459988) 2-Cl, 7-CH2O-pyrrolidine N/A Low 4.8
  • Key Insight: Methyl groups (e.g., 2,6-dimethyl) reduce solubility compared to polar anilino substituents but improve metabolic stability.

Molecular Modeling Insights

  • Hydrogen Bonding: 2,6-Dimethyl derivatives form two hydrogen bonds with EGFR’s hinge region, similar to 4-anilino compounds. However, the latter’s anilino group enables additional interactions with hydrophobic regions (e.g., Phe723 in EGFR) .
  • Steric Effects: Larger 4-substituents (e.g., 4-biphenyl in Compound 16) enhance EGFR binding but reduce AURKA compatibility, highlighting a trade-off in dual-targeting .

Biological Activity

2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine (CAS No. 2135333-08-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and its relevance in pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrole and pyrimidine ring system, which contributes to its biological properties. The molecular formula is C8H10N4C_8H_{10}N_4 with a molecular weight of 162.19 g/mol.

PropertyValue
Molecular FormulaC₈H₁₀N₄
Molecular Weight162.19 g/mol
CAS Number2135333-08-1
Melting PointNot specified

Inhibition of Receptor Tyrosine Kinases

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant inhibitory activity against receptor tyrosine kinases (RTKs), particularly the Colony-Stimulating Factor 1 Receptor (CSF1R). The compound has shown subnanomolar enzymatic inhibition of CSF1R, making it a candidate for therapeutic applications in diseases where CSF1R plays a role, such as cancer and inflammatory disorders .

Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidines on CSF1R

Compound IDIC50 (nM)Selectivity Ratio (CSF1R/EGFR)
Compound 1<5High
Compound 2<10Moderate
Compound 3<20Low

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. In vitro studies have indicated that certain pyrrolo[2,3-d]pyrimidines can inhibit pteridine reductase 1 (PTR1), an enzyme critical for the survival of Trypanosoma spp., the causative agents of Human African Trypanosomiasis. Some derivatives showed promising activity against PTR1 with subsequent in vivo evaluations indicating potential therapeutic effects against trypanosomiasis .

Table 2: Antiparasitic Activity Against PTR1

Compound IDPTR1 IC50 (µM)In Vivo Efficacy (Mouse Model)
Compound A0.5Effective
Compound B0.8Partially Effective

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases and enzymes. The structural features of the compound allow it to bind effectively to the active sites of these proteins, disrupting their normal functions. This inhibition can lead to reduced cell proliferation in cancer cells and impaired metabolic processes in parasites.

Case Studies

Case Study: CSF1R Inhibition in Cancer Therapy

In a recent study focusing on cancer therapies targeting CSF1R, compounds derived from pyrrolo[2,3-d]pyrimidines were tested for their ability to inhibit tumor growth in xenograft models. Results indicated that treatment with these compounds led to significant tumor regression compared to controls, highlighting their potential as novel anticancer agents .

Case Study: Treatment of Trypanosomiasis

Another study evaluated the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in treating Trypanosoma brucei infections in mice. Compounds that inhibited PTR1 were administered to infected mice, resulting in reduced parasitemia and improved survival rates compared to untreated groups. These findings suggest a viable therapeutic pathway for addressing this neglected tropical disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.